(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Overview
Description
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[310]hexane-2-methanol is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization and hydroxylation reactions, followed by purification processes that are optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrogen atom play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-amine: Contains an amine group instead of a hydroxyl group, leading to different biological activities.
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Features a carboxylic acid group, which affects its solubility and reactivity.
Uniqueness
The presence of both a hydroxyl group and a nitrogen atom in (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[310]hexane-2-methanol makes it unique among similar compounds
Properties
IUPAC Name |
[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-XVMARJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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